5-氨基-2-乙基-2H-吲唑

描述

The compound 5-Amino-2-ethyl-2H-indazole has not been directly studied in the provided papers. However, related compounds with similar functional groups have been synthesized and analyzed, which can provide insights into the chemical behavior of 5-Amino-2-ethyl-2H-indazole. For instance, a novel synthesis of 5-amino oxazole derivatives has been reported, which could suggest potential synthetic pathways for related indazole compounds . Additionally, the study of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione provides valuable information on the structural and electronic properties of amino-substituted heterocycles, which could be extrapolated to 5-Amino-2-ethyl-2H-indazole .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multicomponent reactions that allow for the rapid preparation of highly functionalized molecules from simple and readily available starting materials . Although the exact synthesis of 5-Amino-2-ethyl-2H-indazole is not described, the methodologies used in the synthesis of 5-amino oxazole derivatives could potentially be adapted for the synthesis of indazole analogs. The process involves a triple domino reaction, including acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion, which could be a useful strategy for constructing the indazole ring system .

Molecular Structure Analysis

While the molecular structure of 5-Amino-2-ethyl-2H-indazole is not directly analyzed in the provided papers, the crystal structure analysis of a related compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, has been performed . This analysis, along with thermodynamic calculations, can provide insights into the stability of tautomeric forms and the geometric preferences of similar amino-substituted heterocycles. Such information is valuable when considering the molecular structure of 5-Amino-2-ethyl-2H-indazole.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to 5-Amino-2-ethyl-2H-indazole. However, the synthesis of related compounds involves reactions with alpha,beta-unsaturated acyl chloride, which leads to the formation of polysubstituted heterocycles . This suggests that 5-Amino-2-ethyl-2H-indazole could potentially undergo similar reactions, leading to a variety of derivatives with potential biological or material applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-ethyl-2H-indazole can be inferred from the properties of structurally related compounds. For example, the spectroscopic and electronic properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been thoroughly analyzed, including vibration, absorption, and photoluminescence spectroscopy . Theoretical calculations have provided insight into the electronic structure and non-linear optical properties, which could be relevant when considering the properties of 5-Amino-2-ethyl-2H-indazole. The nonlinear optical properties of the studied compound are significantly higher than those of urea, indicating that 5-Amino-2-ethyl-2H-indazole may also exhibit interesting optical characteristics .

科学研究应用

医药化学

5-氨基-2-乙基-2H-吲唑是一种在医药化学领域具有广泛用途的化合物,因为其结构与吲唑相似,而吲唑是许多具有药理活性的分子的核心结构。 它已被探索用于创建新的治疗剂 . 该化合物中存在的氨基和乙基基团为进一步官能化提供了位点,从而可以合成具有潜在抗炎、抗癌和抗菌特性的衍生物 .

农业

在农业领域,5-氨基-2-乙基-2H-吲唑的衍生物可用于开发新型农药和除草剂。 吲唑环系以其生物活性而闻名,对该核心结构的修饰可导致对害虫或杂草具有特定作用的化合物,从而有助于作物保护策略 .

材料科学

该化合物在材料科学中的用途源于其作为有机半导体构建块的潜力。 吲唑衍生物可用于光电材料的设计,因为它们具有良好的电子特性,这对开发新型太阳能电池和发光二极管至关重要 .

环境科学

在环境科学中,5-氨基-2-乙基-2H-吲唑可以作为检测环境污染物的传感器和分析方法的一部分。 其反应性和与金属形成配合物的能力可用于创建对水和土壤中的重金属和其他有毒物质敏感的检测系统 .

分析化学

该化合物在分析化学中具有价值,用于开发新型分析试剂。 其反应性可被利用来形成显色或荧光衍生物,这些衍生物在各种检测方法(包括色谱法和光谱法)中非常有用 .

生物化学

在生物化学中,5-氨基-2-乙基-2H-吲唑用作酶抑制剂的支架。 它可以模拟生化反应的过渡态或与活性位点结合,使其成为研究酶机制或开发针对参与疾病过程的酶的新抑制剂的候选者 .

作用机制

Target of Action

The primary targets of 2H-indazoles, which include 5-Amino-2-ethyl-2H-indazole, are often kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that 2h-indazoles can inhibit, regulate, and/or modulate their target kinases . This can lead to changes in the cell cycle and DNA damage response pathways, potentially influencing cell growth and survival .

Biochemical Pathways

The biochemical pathways affected by 5-Amino-2-ethyl-2H-indazole are likely to be those involving its target kinases. For example, CHK1 and CHK2 are key players in the DNA damage response pathway. By inhibiting these kinases, 5-Amino-2-ethyl-2H-indazole could potentially disrupt this pathway, leading to effects such as cell cycle arrest or apoptosis .

Result of Action

The molecular and cellular effects of 5-Amino-2-ethyl-2H-indazole’s action would depend on its specific targets and mode of action. Given its potential role as a kinase inhibitor, the compound could have effects such as inhibiting cell growth or inducing cell death .

安全和危害

未来方向

Given the wide range of biological activities exhibited by indazole derivatives, much attention has been paid to access diverse 2H-indazole derivatives . Future research may focus on the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway .

生化分析

Biochemical Properties

5-Amino-2-ethyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, 5-Amino-2-ethyl-2H-indazole can reduce the production of pro-inflammatory mediators, making it a potential anti-inflammatory agent. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of 5-Amino-2-ethyl-2H-indazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Amino-2-ethyl-2H-indazole can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Moreover, it has been observed to alter the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . These cellular effects make 5-Amino-2-ethyl-2H-indazole a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 5-Amino-2-ethyl-2H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, 5-Amino-2-ethyl-2H-indazole can bind to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit other enzymes involved in metabolic pathways, further influencing cellular processes . Changes in gene expression induced by 5-Amino-2-ethyl-2H-indazole also contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Amino-2-ethyl-2H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to 5-Amino-2-ethyl-2H-indazole has been observed to cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that 5-Amino-2-ethyl-2H-indazole can have lasting effects on cellular processes, making it a valuable tool for long-term studies.

Dosage Effects in Animal Models

The effects of 5-Amino-2-ethyl-2H-indazole vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit inflammation and reduce tumor growth without causing significant adverse effects . Higher doses may lead to toxic effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been observed, where a minimum concentration of 5-Amino-2-ethyl-2H-indazole is required to achieve the desired biological effects .

Metabolic Pathways

5-Amino-2-ethyl-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins . Additionally, 5-Amino-2-ethyl-2H-indazole can modulate the activity of enzymes involved in cellular metabolism, such as those in the glycolytic pathway . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 5-Amino-2-ethyl-2H-indazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 5-Amino-2-ethyl-2H-indazole can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also influences its therapeutic potential, as it needs to reach target sites to be effective .

Subcellular Localization

The subcellular localization of 5-Amino-2-ethyl-2H-indazole plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 5-Amino-2-ethyl-2H-indazole can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Understanding the subcellular localization of 5-Amino-2-ethyl-2H-indazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

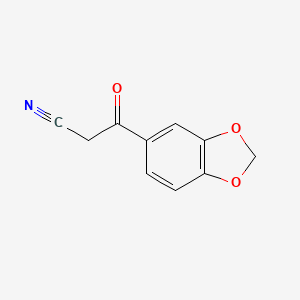

IUPAC Name |

2-ethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADLTKBISYYXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598309 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5228-52-4 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)